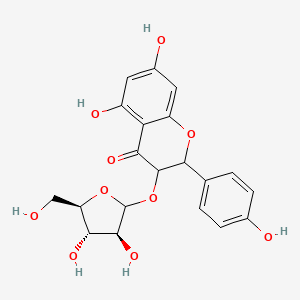

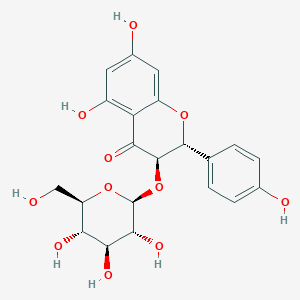

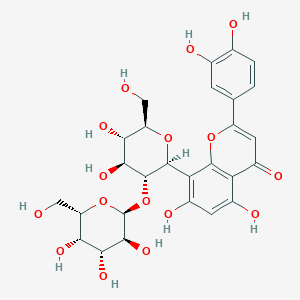

2"-O-beta-L-galactopyranosylorientin

Descripción general

Descripción

“2”-O-beta-L-galactopyranosylorientin" is a flavonoid glycoside that has been found in T. chinensis and has anti-inflammatory activity . It is extracted from the flowers of Trollius ledebouri . It involves transporter mediated efflux in addition to passive diffusion and is the substrate of multidrug resistance protein 2 (MRP2) .

Molecular Structure Analysis

The molecular formula of “2”-O-beta-L-galactopyranosylorientin" is C27H30O16 . The average mass is 610.518 Da and the monoisotopic mass is 610.153381 Da .Aplicaciones Científicas De Investigación

Anti-Inflammatory Research

Application Summary

The compound has been found to have anti-inflammatory activity. It has been used in research to study its effects on inflammation, particularly in relation to its ability to decrease LPS-induced production of nitric oxide (NO), IL-6, and TNF-α.

Methods of Application

The compound was tested on RAW 264.7 cells, a mouse macrophage cell line often used in inflammation studies. The compound was applied at concentrations ranging from 100 to 200 µM.

Results and Outcomes

The compound was found to decrease LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 cells when used at the mentioned concentrations .

Antibacterial Research

Application Summary

The compound has been identified in extracts from Trollius chinensis Bunge, a traditional Chinese medicinal plant. These extracts have been studied for their antioxidant and antibacterial properties.

Methods of Application

The compound was extracted from Trollius chinensis Bunge and included in a Chinese medicine compound antibacterial gel. The gel was then tested for its antibacterial properties.

Results and Outcomes

The gel containing the compound showed high antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Antioxidant Research

Application Summary

The compound has been identified in extracts from Trollius chinensis Bunge, a traditional Chinese medicinal plant. These extracts have been studied for their antioxidant properties.

Methods of Application

The compound was extracted from Trollius chinensis Bunge and included in a Chinese medicine compound antibacterial gel. The gel was then tested for its antioxidant properties.

Results and Outcomes

The gel containing the compound showed high antioxidant activity .

Multidrug Resistance Research

Application Summary

The compound is involved in transporter-mediated efflux and is a substrate for multidrug-resistant protein 2 (MRP2).

Methods of Application

The compound was tested on cells expressing MRP2 to study its effects on drug efflux.

Results and Outcomes

The compound was found to be a substrate for MRP2, suggesting it may play a role in multidrug resistance .

Enzyme Activity Research

Application Summary

The compound has been used in research to study its effects on enzyme activity, particularly lactate dehydrogenase (LDH). LDH is an important enzyme in the glycolytic pathway, widely present in animals, plants, microorganisms, and cultured cells. It can catalyze the reversible reaction between pyruvate and lactate, accompanied by the interconversion of NAD+/NADH.

Methods of Application

The compound was tested on LDH to study its effects on enzyme activity. The compound was applied at various concentrations and the change in absorbance at 450 nm was measured to characterize the activity of LDH.

Results and Outcomes

The compound was found to affect the activity of LDH, suggesting it may play a role in the regulation of the glycolytic pathway .

Antibacterial Gel Research

Application Summary

The compound has been identified in extracts from Trollius chinensis Bunge, a traditional Chinese medicinal plant. These extracts have been included in a Chinese medicine compound antibacterial gel and studied for their antibacterial properties.

Results and Outcomes

The gel containing the compound showed high antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Propiedades

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFHNKJGBCSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2"-O-beta-L-galactopyranosylorientin | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.